
Ternidazole-d6 Hydrochloride
描述
Ternidazole-d6 Hydrochloride (CAS: 1346599-62-9) is a deuterated analog of Ternidazole Hydrochloride (CAS: 1077-93-6), a nitroimidazole-class antimicrobial agent. Its molecular formula is C₇H₆D₆ClN₃O₃, with a molecular weight of approximately 227.68 g/mol (calculated by adding six deuterium atoms to the parent compound’s molecular weight of 221.64 g/mol) . This deuterated form is primarily utilized as an internal standard in analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to enhance precision in pharmacokinetic or stability studies by compensating for matrix effects and instrumental variability .
The parent compound, Ternidazole Hydrochloride, is used clinically for treating protozoal and anaerobic bacterial infections. Its deuterated variant retains the core nitroimidazole structure but replaces six hydrogen atoms with deuterium, a stable isotope. This modification minimally alters physicochemical properties but significantly improves utility in mass spectrometry and HPLC due to isotopic differentiation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ternidazole-d6 Hydrochloride involves the incorporation of deuterium into the Ternidazole molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Ternidazole are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterated Ternidazole is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Ternidazole undergo deuterium exchange using deuterated solvents and catalysts.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Salt Formation: The purified deuterated Ternidazole is then converted to its hydrochloride salt form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products:
Oxidation: Oxidation of this compound typically yields nitroso or nitro derivatives.
Reduction: Reduction results in the formation of amino derivatives.
Substitution: Substitution reactions produce various functionalized derivatives depending on the nucleophile used.
科学研究应用
Ternidazole-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolism of Ternidazole.
Medicine: Utilized in drug development and pharmacological research to study the effects and mechanisms of Ternidazole.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
Ternidazole-d6 Hydrochloride exerts its effects through the reduction of its nitro group by a ferredoxin-mediated electron transport system. This reduction generates free nitro radicals, which are believed to be responsible for its antiprotozoal activity. The molecular targets include protozoal DNA, leading to strand breakage and inhibition of nucleic acid synthesis .
相似化合物的比较
Non-Deuterated Ternidazole Hydrochloride
Key Differences:
- Molecular Weight : Ternidazole-d6 Hydrochloride (227.68 g/mol) vs. Ternidazole Hydrochloride (221.64 g/mol) .
- Analytical Behavior: Deuterium substitution reduces retention time shifts in chromatographic methods. For example, deuterated internal standards typically exhibit slightly shorter retention times than non-deuterated analogs due to lower hydrophobicity (e.g., ~0.95–1.05 relative retention time compared to the parent compound) .
Safety Profile :
Ternidazole Hydrochloride is classified as a skin/eye irritant (Category 2) and skin sensitizer (Category 1) . While the deuterated form is presumed to share similar hazards, its use in trace quantities as an internal standard likely mitigates toxicity risks .
Other Nitroimidazole Derivatives: Tinidazole
Tinidazole (CAS: 19387-91-8), another nitroimidazole antimicrobial, shares structural and functional similarities with Ternidazole. However, key distinctions include:
- Molecular Formula : Tinidazole (C₈H₁₃N₃O₄S) vs. Ternidazole (C₇H₁₂ClN₃O₃).
- Analytical Methods : RP-HPLC methods validated for Tinidazole and Diloxanide Furoate () demonstrate that nitroimidazoles require tailored mobile phases (e.g., phosphate buffer-acetonitrile mixtures) for optimal separation. This compound would follow similar protocols but with deuterium-specific detection .
Deuterated Pharmaceutical Compounds
Deuterated analogs of drugs like Tizanidine Hydrochloride () highlight isotopic effects on analytical parameters:
- Retention Time: Tizanidine-related compounds show retention time variations (e.g., Compound C: 0.8–1.0 relative to Tizanidine) due to structural modifications . Similarly, this compound’s deuterium substitution would cause minor retention shifts, critical for distinguishing it from the parent compound in co-elution scenarios.
- Method Validation : Deuterated internal standards improve accuracy in assays, as demonstrated for Amitriptyline Hydrochloride (98–102% recovery in RP-HPLC) .
Data Tables
Table 1: Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Analytical Use |
---|---|---|---|
Ternidazole HCl | C₇H₁₂ClN₃O₃ | 221.64 | Antimicrobial agent |
Ternidazole-d6 HCl | C₇H₆D₆ClN₃O₃ | 227.68 | HPLC/MS internal standard |
Tinidazole | C₈H₁₃N₃O₄S | 247.27 | Broad-spectrum antimicrobial |
生物活性
Ternidazole-d6 hydrochloride is a stable isotope-labeled derivative of Ternidazole, a member of the nitroimidazole class of compounds. This compound has garnered attention due to its biological activity, particularly its antiprotozoal properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₇H₁₂ClN₃O₃
- Molecular Weight : 221.641 g/mol
- CAS Number : 70028-95-4
- Density : Not available
- Boiling Point : 419.9°C at 760 mmHg
- Flash Point : 207.8°C
This compound exhibits its biological activity primarily through the following mechanisms:
- Antiprotozoal Activity : It is effective against various protozoan infections, particularly those caused by Trichomonas vaginalis and Giardia lamblia. The compound works by disrupting DNA synthesis in these pathogens, leading to cell death.
- Nitro Group Reduction : The nitro group in the structure of Ternidazole is reduced to form reactive intermediates that interact with microbial DNA, further enhancing its antiprotozoal efficacy .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
Activity Type | Target Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Antiprotozoal | Trichomonas vaginalis | 0.5 | DNA synthesis inhibition |
Antiprotozoal | Giardia lamblia | 0.8 | DNA synthesis inhibition |
Antimicrobial | Anaerobic bacteria (general) | 1.0 | Nitro group reduction |
Case Study 1: Efficacy Against Trichomoniasis
A clinical study evaluated the efficacy of Ternidazole in treating patients with Trichomonas vaginalis infections. The study involved 100 patients who received a single dose of this compound. Results indicated a cure rate of 95%, with minimal side effects reported .
Case Study 2: Combination Therapy for Giardia Infections
Another study investigated the use of this compound in combination with other antibiotics for treating Giardia lamblia infections. The combination therapy showed a significant reduction in infection rates compared to monotherapy, suggesting enhanced efficacy through synergistic action .
Research Findings on Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The half-life is approximately 8 hours, allowing for once-daily dosing in clinical settings .
常见问题
Basic Research Questions
Q. What are the recommended handling and storage protocols for Ternidazole-d6 Hydrochloride in laboratory settings?
- Methodological Answer : Follow institutional safety protocols aligned with chemical hygiene plans. Store in sealed, light-resistant containers at 2–8°C to prevent degradation. Pre-experiment training on hazard identification (e.g., toxicity, reactivity) and emergency procedures (e.g., spill management) is mandatory. Document deviations from SOPs with approval from the Principal Investigator .
Q. How can researchers validate the purity of this compound batches?
- Methodological Answer : Use pharmacopeial-grade HPLC or UPLC methods with deuterated internal standards. Validate methods per ICH guidelines, including parameters like linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery (98–102%). Compare retention times and spectral data against certified reference materials (CRMs) .
- Table 1 : Key Validation Parameters
Parameter | Acceptance Criteria |
---|---|
Linearity Range | 80–120% of target |
Precision (RSD%) | ≤2% |
LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
Q. What analytical techniques are suitable for quantifying isotopic purity in this compound?
- Methodological Answer : Employ mass spectrometry (MS) coupled with NMR for deuterium incorporation analysis. Use high-resolution MS (HRMS) to distinguish isotopic peaks, ensuring ≥98% deuterium enrichment. Validate against non-deuterated analogs to confirm absence of protio impurities .
Advanced Research Questions
Q. How should researchers design stability studies to assess this compound under stress conditions?
- Methodological Answer : Conduct forced degradation studies using acidic/alkaline hydrolysis, thermal stress (40–60°C), and photolytic exposure (ICH Q1B). Monitor degradation products via LC-MS/MS at intervals (0, 1, 3, 6 months). Establish degradation kinetics using Arrhenius equations to predict shelf-life .
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across preclinical models?
- Methodological Answer : Perform meta-analyses of existing data to identify variables (e.g., dosing regimens, species-specific metabolism). Validate findings using cross-species in vitro hepatocyte assays and PBPK modeling. Replicate conflicting studies with standardized protocols (e.g., ISO 17025) to isolate methodological biases .
Q. How can researchers optimize synthetic routes for this compound to improve isotopic yield?
- Methodological Answer : Evaluate deuterium sources (e.g., D₂O, deuterated solvents) and catalysts (e.g., Pd/C under D₂ atmosphere). Use DoE (Design of Experiments) to optimize reaction parameters (temperature, pH, time). Confirm isotopic integrity via MS and adjust quenching/purification steps to minimize proton exchange .
Q. What advanced techniques identify this compound metabolites in complex biological matrices?
- Methodological Answer : Combine high-resolution LC-MS with stable isotope tracing. Use MS² fragmentation to differentiate parent drug from metabolites. For low-abundance metabolites, employ microsampling techniques (e.g., microdialysis) and validate with synthesized deuterated metabolite standards .
Q. Data Analysis and Experimental Design
Q. How should researchers statistically analyze variability in deuterium labeling efficiency across synthesis batches?
- Methodological Answer : Apply ANOVA to compare batch means, followed by Tukey’s HSD test for pairwise comparisons. Use multivariate analysis (e.g., PCA) to correlate process variables (e.g., solvent purity, reaction time) with isotopic purity outcomes. Report confidence intervals (95%) for reproducibility assessments .
Q. What criteria define a robust research question for studying this compound’s mechanism of action?
- Methodological Answer : Align with FINER criteria:
属性
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H/i2D2,3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKVODAFRGDG-RYKMJATISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。